molecular formula C13H19NO2S2 B6429849 1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine CAS No. 2097902-35-5

1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine

Cat. No.: B6429849
CAS No.: 2097902-35-5
M. Wt: 285.4 g/mol
InChI Key: GUJRLXIHZOKDGU-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a methylsulfanyl group

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-3-methylsulfanylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-11-4-3-5-12(8-11)10-18(15,16)14-7-6-13(9-14)17-2/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJRLXIHZOKDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine typically involves multi-step organic reactions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is often introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be added using methylthiol (CH3SH) or its derivatives under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl derivatives

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The methanesulfonyl and methylsulfanyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methanesulfonyl]pyrrolidine
  • 1-[(4-methylphenyl)methanesulfonyl]pyrrolidine
  • 1-[(3-methylphenyl)methanesulfonyl]-2-(methylsulfanyl)pyrrolidine

Uniqueness

1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is unique due to the specific positioning of the methanesulfonyl and methylsulfanyl groups on the pyrrolidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-[(3-Methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine, identified by its CAS number 2097902-35-5, is a compound with notable biological activity. This article delves into its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C13H19NO2S2C_{13}H_{19}NO_2S_2, with a molecular weight of 285.4 g/mol. The compound's structure features a pyrrolidine ring substituted with a methanesulfonyl group and a methylsulfanyl group, which are critical for its biological activity.

PropertyValue
CAS Number2097902-35-5
Molecular FormulaC13H19NO2S2
Molecular Weight285.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, primarily through inhibition of specific enzyme activities. This compound may act as a kinase inhibitor, which is crucial in the treatment of diseases such as cancer where dysregulated kinase activity plays a pivotal role .

Antiviral Properties

Recent studies have explored the antiviral potential of sulfonamide derivatives, including those structurally related to our compound of interest. For instance, certain sulfonamide compounds have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), highlighting the potential for this compound in antiviral applications .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential for further development as anticancer agents.
  • Kinase Inhibition : Another research effort focused on the inhibition of mTOR signaling pathways by sulfonamide derivatives. The findings revealed that specific modifications in the chemical structure led to enhanced inhibition of mTOR enzymatic activity, with IC50 values in the low micromolar range .

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